4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride
Overview
Description
4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride is a heterocyclic compound that contains a thiophene ring substituted with a cyano group, a piperazine ring, and a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Piperazine Ring: The piperazine ring can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with the thiophene intermediate.
Formation of the Carboxylic Acid Group: The carboxylic acid group can be introduced through a carboxylation reaction, where the thiophene intermediate is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for the Gewald reaction and employing efficient purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing its normal function . The piperazine ring can interact with various receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds such as 2-substituted thiophenes and 2,3,4-trisubstituted thiophenes share structural similarities with 4-Cyano-5-(piperazin-1-yl)thiophene-2-carboxylic acid hydrochloride.
Piperazine Derivatives: Compounds like 1-(4-bromo-3-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-4-yl)methyl)piperazin-1-yl)benzo[d]isoxazole exhibit similar piperazine ring structures.
Uniqueness
This compound is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the cyano group, piperazine ring, and carboxylic acid group allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
4-cyano-5-piperazin-1-ylthiophene-2-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2S.ClH/c11-6-7-5-8(10(14)15)16-9(7)13-3-1-12-2-4-13;/h5,12H,1-4H2,(H,14,15);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXPPWONEECCCDM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=C(S2)C(=O)O)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2034154-81-7 | |
Record name | 2-Thiophenecarboxylic acid, 4-cyano-5-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2034154-81-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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